N-ethyl-2-methyl-3-nitroaniline N-ethyl-2-methyl-3-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797403
InChI: InChI=1S/C9H12N2O2/c1-3-10-8-5-4-6-9(7(8)2)11(12)13/h4-6,10H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

N-ethyl-2-methyl-3-nitroaniline

CAS No.:

Cat. No.: VC17797403

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-methyl-3-nitroaniline -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name N-ethyl-2-methyl-3-nitroaniline
Standard InChI InChI=1S/C9H12N2O2/c1-3-10-8-5-4-6-9(7(8)2)11(12)13/h4-6,10H,3H2,1-2H3
Standard InChI Key XFDKEOILEQIBKF-UHFFFAOYSA-N
Canonical SMILES CCNC1=C(C(=CC=C1)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

N-Ethyl-2-methyl-3-nitroaniline belongs to the nitroaniline family, a class of compounds widely studied for their electronic and steric effects. Its molecular formula is C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2, with a molecular weight of 180.20 g/mol . The compound’s structure features:

  • A nitro group (-NO2_2) at position 3, contributing to electron-withdrawing effects.

  • A methyl group (-CH3_3) at position 2, imparting steric hindrance.

  • An ethyl group (-CH2_2CH3_3) on the amino nitrogen, enhancing lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1157074-12-8
Molecular FormulaC9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight180.20 g/mol
DensityNot available-
Melting PointNot available-
Boiling PointNot available-

The absence of reported melting and boiling points underscores the need for further experimental characterization.

Synthesis and Production Pathways

While no direct synthetic routes for N-ethyl-2-methyl-3-nitroaniline are documented in the provided sources, plausible methods can be inferred from analogous compounds:

Alkylation of 2-Methyl-3-Nitroaniline

The parent compound, 2-methyl-3-nitroaniline (CAS 603-83-8), is synthesized via nitration of 2-methylaniline using nitric and sulfuric acids. To introduce the ethyl group, a nucleophilic substitution or alkylation reaction could be employed:

2-Methyl-3-nitroaniline+CH3CH2XN-Ethyl-2-methyl-3-nitroaniline+HX\text{2-Methyl-3-nitroaniline} + \text{CH}_3\text{CH}_2\text{X} \rightarrow \text{N-Ethyl-2-methyl-3-nitroaniline} + \text{HX}

Here, X\text{X} represents a leaving group (e.g., bromide or iodide). Such reactions typically require polar aprotic solvents (e.g., DMF) and bases (e.g., K2_2CO3_3) to deprotonate the amine.

Industrial Considerations

Industrial-scale production would likely optimize reaction conditions for yield and purity. For example, controlling temperature (e.g., 60–80°C) and stoichiometry could minimize side products like diethylated derivatives.

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Expected to be low in water due to the nonpolar ethyl and methyl groups. Enhanced solubility in organic solvents (e.g., DCM, ethanol) is likely .

  • Stability: Nitroaromatics are generally stable but sensitive to strong reducing agents (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}), which can reduce the nitro group to an amine.

Applications in Scientific Research

Organic Synthesis Intermediate

Nitroanilines are pivotal in constructing heterocycles and complex molecules. For N-ethyl-2-methyl-3-nitroaniline, potential roles include:

  • Schiff Base Formation: Reacting with aldehydes to form imines for coordination chemistry.

  • Azo Dye Precursors: Coupling with diazonium salts to generate colored compounds for textiles or sensors.

Pharmaceutical Development

Though unstudied for this derivative, structurally similar nitroanilines exhibit bioactivity. For example:

  • Antimicrobial Activity: Schiff bases of 2-methyl-3-nitroaniline show efficacy against Staphylococcus aureus.

  • Enzyme Inhibition: Nitro groups in analogs interact with microbial enzymes, suggesting potential drug design applications.

Table 2: Comparative Bioactivity of Nitroaniline Derivatives

CompoundBioactivityTarget Organism
2-Methyl-3-nitroanilineAntibacterialE. coli, S. aureus
N-Ethyl-2-methyl-3-nitroanilineNot reported-

Future Research Directions

  • Synthetic Optimization: Developing efficient, scalable routes for N-ethyl-2-methyl-3-nitroaniline.

  • Biological Screening: Evaluating antimicrobial, anticancer, or enzyme inhibitory properties.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.

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